molecular formula C23H17ClN2O4S B7730871 MFCD01960247

MFCD01960247

Cat. No.: B7730871
M. Wt: 452.9 g/mol
InChI Key: KGYMQMMNQRGIDP-LFIBNONCSA-N
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Description

This absence highlights a critical gap in accessible literature, as none of the sources describe its molecular structure, synthesis, or applications. For context, MDL numbers such as MFCD13195646 (CAS 1046861-20-4) and MFCD00003330 (CAS 1761-61-1) are cited in the evidence, representing structurally distinct compounds like boronic acids and brominated aromatics .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4S/c1-2-30-23(29)20-18(14-7-9-17(24)10-8-14)13-31-22(20)26-21(28)16(12-25)11-15-5-3-4-6-19(15)27/h3-11,13,27H,2H2,1H3,(H,26,28)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYMQMMNQRGIDP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C(=CC3=CC=CC=C3O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)/C(=C/C3=CC=CC=C3O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD01960247 involves specific reaction conditions and reagents. The detailed synthetic routes are typically outlined in scientific literature, where researchers describe the step-by-step procedures to obtain the compound. These methods often involve multiple steps, including the preparation of intermediates and the final product under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve continuous flow processes and the use of specialized equipment to handle large-scale reactions.

Chemical Reactions Analysis

Types of Reactions: MFCD01960247 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have enhanced or altered properties compared to the original compound.

Scientific Research Applications

MFCD01960247 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound may be utilized in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of MFCD01960247 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The detailed molecular mechanisms are often studied using advanced techniques such as spectroscopy and molecular modeling .

Comparison with Similar Compounds

Comparison with Similar Compounds

While MFCD01960247 remains uncharacterized in the evidence, a comparative framework can be established using analogous MDL-classified compounds. Below is a structured analysis based on structurally or functionally similar molecules from the evidence:

Table 1: Key Properties of Selected MDL-Classified Compounds

Property MFCD13195646 (CAS 1046861-20-4) MFCD00003330 (CAS 1761-61-1) MFCD07186292 (CAS 102562-86-7)
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₈H₁₀N₂O
Molecular Weight 235.27 g/mol 201.02 g/mol 150.18 g/mol
Log Po/w (XLOGP3) 2.15 2.47 Not reported
Solubility 0.24 mg/mL 0.687 mg/mL 13,600 mg/mL
Synthesis Method Pd-catalyzed coupling in THF/H₂O A-FGO-catalyzed imidazole synthesis Hydrogenation with Pd/C
Key Applications Suzuki-Miyaura cross-coupling Pharmaceutical intermediates High-solubility intermediates

Structural and Functional Comparisons

MFCD13195646 vs. MFCD00003330 :

  • Structural : Both are halogenated aromatics (Br/Cl vs. Br), but MFCD13195646 incorporates a boronic acid group, enabling cross-coupling reactivity . In contrast, MFCD00003330 is a bromobenzene derivative optimized for imidazole synthesis via green chemistry .
  • Functional : MFCD13195646’s boronic acid group makes it valuable in catalytic applications (e.g., palladium-mediated reactions), whereas MFCD00003330’s bromine enhances electrophilic substitution in heterocycle formation .

MFCD07186292 :

  • This compound exhibits exceptional solubility (13,600 mg/mL), likely due to its amide and azabenzotriazole moieties, which enhance hydrogen bonding. Its synthesis via hydrogenation contrasts with the palladium-catalyzed methods of MFCD13195646 .

Performance Metrics

  • Synthetic Accessibility : MFCD13195646 scores 2.07 (moderate difficulty) due to air-sensitive boronic acid handling, while MFCD00003330’s A-FGO catalyst enables reusable, high-yield (98%) synthesis .

Research Findings and Limitations

Gaps in Data : The absence of this compound in the evidence precludes direct analysis. However, supplementary tables in (e.g., Supplementary Table 3) suggest standardized methods for comparing physicochemical properties like Log P and TPSA, which could be applied if data were available .

Methodological Insights : and highlight the role of palladium catalysts in synthesizing MDL-classified compounds, emphasizing reproducibility and scalability .

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